molecular formula C11H11ClO B14584129 (2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride CAS No. 61402-31-1

(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride

Katalognummer: B14584129
CAS-Nummer: 61402-31-1
Molekulargewicht: 194.66 g/mol
InChI-Schlüssel: GBZFILBGEYHYAE-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride is an organic compound with a complex structure, characterized by a tetrahydronaphthalene ring system attached to a carbonyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid. One common method is the reaction of (2R)-1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid with thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅). These reagents facilitate the substitution of the hydroxyl group with a chlorine atom, forming the desired acyl chloride .

Industrial Production Methods

In an industrial setting, the production of acyl chlorides like this compound often involves large-scale chlorination processes using thionyl chloride due to its efficiency and the ease of removing by-products (sulfur dioxide and hydrogen chloride gases). The reaction is typically carried out under controlled temperatures to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and anhydrides.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

    Alcohols: Formed from reduction.

Wissenschaftliche Forschungsanwendungen

(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride is unique due to its combination of a tetrahydronaphthalene ring and a carbonyl chloride group. This structure imparts specific reactivity patterns that are not observed in simpler analogs, making it valuable for specialized synthetic applications .

Eigenschaften

CAS-Nummer

61402-31-1

Molekularformel

C11H11ClO

Molekulargewicht

194.66 g/mol

IUPAC-Name

(2R)-1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride

InChI

InChI=1S/C11H11ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2/t10-/m1/s1

InChI-Schlüssel

GBZFILBGEYHYAE-SNVBAGLBSA-N

Isomerische SMILES

C1CC2=CC=CC=C2C[C@@H]1C(=O)Cl

Kanonische SMILES

C1CC2=CC=CC=C2CC1C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.